4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone
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Overview
Description
4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone is a useful research compound. Its molecular formula is C9H11BrFN3O4 and its molecular weight is 324.10 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’-deoxy-2’-fluoro-D-arabinofuranose.
Glycosylation: The sugar moiety is then glycosylated with a protected cytosine derivative.
Bromination: The final step involves the selective bromination at the 5 position of the cytosine base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction typically results in the formation of alcohols.
Scientific Research Applications
2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis in rapidly dividing cells.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the elongation of the DNA strand. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells and viruses.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase, an enzyme critical for DNA replication.
DNA Methyltransferase: It also inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes.
Comparison with Similar Compounds
2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is unique due to its specific substitutions at the 2’ and 5 positions. Similar compounds include:
2’-Fluoro-2’-deoxycytidine: Lacks the bromine substitution.
5-Bromo-2’-deoxycytidine: Lacks the fluorine substitution.
Cytarabine: A well-known nucleoside analog used in chemotherapy, which lacks both the fluorine and bromine substitutions.
Uniqueness: The presence of both fluorine and bromine atoms enhances the compound’s stability and its ability to inhibit DNA synthesis, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQLSGNVUCAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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